molecular formula C8H4ClF2N B1610091 4-(Chlorodifluoromethyl)benzonitrile CAS No. 51012-21-6

4-(Chlorodifluoromethyl)benzonitrile

Cat. No.: B1610091
CAS No.: 51012-21-6
M. Wt: 187.57 g/mol
InChI Key: HMHWTRCQAAXYJB-UHFFFAOYSA-N
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Description

4-(Chlorodifluoromethyl)benzonitrile is an organic compound with the molecular formula C8H4ClF2N It is characterized by the presence of a chlorodifluoromethyl group attached to a benzonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chlorodifluoromethyl)benzonitrile typically involves the introduction of a chlorodifluoromethyl group to a benzonitrile core. One common method is the reaction of benzonitrile with chlorodifluoromethyl reagents under controlled conditions. For instance, the reaction can be carried out using bromine trifluoride in trichlorofluoromethane at low temperatures .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable and efficient methods. These methods often utilize advanced catalytic processes and optimized reaction conditions to ensure high yield and purity. The specifics of these industrial processes are typically proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

4-(Chlorodifluoromethyl)benzonitrile undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorodifluoromethyl group can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its chemical structure and properties.

    Cross-Coupling Reactions: It can be involved in cross-coupling reactions to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, reducing agents, and various catalysts. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound.

Scientific Research Applications

4-(Chlorodifluoromethyl)benzonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Chlorodifluoromethyl)benzonitrile involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable bonds with other molecules, influencing their chemical behavior. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Difluoromethyl)benzonitrile
  • (Chlorodifluoromethyl)trimethylsilane

Uniqueness

4-(Chlorodifluoromethyl)benzonitrile is unique due to the presence of both chlorine and difluoromethyl groups, which confer distinct chemical properties. This combination allows for specific interactions and reactions that may not be possible with similar compounds lacking these functional groups .

Properties

IUPAC Name

4-[chloro(difluoro)methyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClF2N/c9-8(10,11)7-3-1-6(5-12)2-4-7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMHWTRCQAAXYJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C(F)(F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90471669
Record name 4-(chlorodifluoromethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90471669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51012-21-6
Record name 4-(chlorodifluoromethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90471669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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